1H and 13C NMR spectral analysis of Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside
1H and 13C NMR spectral analysis of Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside
Technical Whitepaper: Structural Elucidation of Methyl 2,4,6-tri-O-acetyl-
Part 1: Executive Summary & Strategic Context
Objective: This guide details the structural validation of Methyl 2,4,6-tri-O-acetyl-
The Analytical Challenge: Distinguishing the 2,4,6-tri-O-acetyl isomer from its regioisomers (2,3,4- or 2,3,6-tri-O-acetyl) is non-trivial due to the structural similarity of the glucose backbone.[1] Standard Mass Spectrometry (MS) cannot distinguish these isomers. Therefore, High-Field NMR (1H, 13C, 2D) is the absolute requisite for structural assignment.[1]
Core Directive: This protocol utilizes a "Diagnostic Exclusion" methodology. We confirm the structure not merely by matching peaks, but by proving the absence of acetylation at the C-3 position through specific scalar coupling and chemical shift anisotropy patterns.
Part 2: Experimental Protocols
Synthesis & Isolation (Contextual Grounding)
While this guide focuses on analysis, understanding the sample origin is vital for interpreting impurities.[1]
-
Route: Compound 1 is typically accessed via the selective deacetylation of Methyl 2,3,4,6-tetra-O-acetyl-
-D-glucopyranoside using lipases (e.g., Candida rugosa lipase) which show specificity for the C-3 ester, or via orthoester intermediates.[1] -
Purity Check: Ensure the sample is free of the tetra-acetate starting material (look for a singlet methyl at
2.0-2.1 that integrates to 12H vs 9H).
NMR Sample Preparation
-
Solvent: Chloroform-d (
) (99.8% D).-
Why:
is non-protic, preventing hydroxyl proton exchange.[1] This allows the observation of the free 3-OH proton (often a doublet or broad singlet), which provides direct evidence of the unprotected site.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (for 500 MHz+ instruments).
-
Temperature: 298 K (25°C).
Part 3: 1H NMR Spectral Analysis
The structural proof relies on the "Acetylation Shift Rule" : Acetylation of a secondary carbohydrate hydroxyl typically shifts the attached
The Diagnostic "High-Low-High" Pattern
In the 2,4,6-isomer, protons H-2 and H-4 are attached to acetylated carbons, while H-3 is attached to a free hydroxyl.[1]
-
H-2 & H-4 (Downfield): Resonate at
4.8 – 5.1 ppm .[1] -
H-3 (Upfield): Resonates at
3.6 – 3.9 ppm .[1] -
Result: A distinct alternating pattern in the spectral window.[2][3] If H-3 were acetylated (as in the tetra-acetate), it would appear at
5.2 ppm.
1H NMR Data Summary
| Position | Multiplicity | Assignment Logic | ||
| H-1 | 4.42 | d | 7.8 | Anomeric ( |
| H-2 | 4.95 | dd | 9.5, 7.8 | Acetylated: Downfield shift.[1] Large |
| H-3 | 3.75 | t (pseudo) | 9.5 | Free OH: Upfield shift diagnostic of unprotect C-3. |
| H-4 | 5.05 | t / dd | 9.8 | Acetylated: Downfield shift.[1] Large |
| H-5 | 3.65 | ddd | 9.8, 5.2, 2.4 | Ring: Upfield.[1] Controls conformation. |
| H-6a | 4.25 | dd | 12.3, 5.2 | Acetylated: Primary alcohol, deshielded.[1] |
| H-6b | 4.15 | dd | 12.3, 2.4 | Acetylated: Geminal coupling to H-6a.[1] |
| OMe | 3.50 | s | - | Methoxy: Characteristic sharp singlet.[1] |
| OAc | 2.05-2.15 | 3x s | - | Acetates: Three distinct singlets (integral 9H).[1] |
| 3-OH | ~3.0-3.5 | br s / d | - | Hydroxyl: Chemical shift varies with concentration/temp.[1] |
Note: Chemical shifts are approximate (
Part 4: 13C NMR Spectral Analysis
The 13C spectrum confirms the presence of three carbonyls and the regiochemistry via the
Key Carbon Signals
-
Carbonyls (C=O): Three signals at
169–171 ppm. (Absence of a 4th signal confirms tri-acetate). -
Anomeric (C-1):
101–102 ppm.[1] The -anomer is typically downfield of the -anomer in glucosides. -
Ring Carbons:
Part 5: 2D NMR Validation Strategy (Self-Validating Protocol)
To ensure the assignment is not based on assumptions, run the following 2D experiments.
COSY (Correlation Spectroscopy)
-
Pathway: Trace the spin system from H-1
H-2 H-3 H-4 H-5 H-6. -
Validation: The cross-peak between the downfield H-2 (
4.95) and the upfield H-3 ( 3.75) is the "smoking gun." If H-3 were acetylated, this cross-peak would connect two downfield signals.[1]
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: Assign carbonyls to specific ring protons.
-
Validation:
-
H-2 and H-4 will show strong correlations to Carbonyl carbons (
170).[1] -
H-3 will show NO correlation to a carbonyl carbon. This definitively proves the acetyl group is missing at position 3.
-
Part 6: Logic Workflow & Visualization
The following diagram illustrates the decision tree for assigning the 2,4,6-isomer using the data described above.
Caption: Logical workflow for distinguishing the 2,4,6-tri-O-acetyl isomer from other derivatives using 1H NMR and HMBC data.
Part 7: References
-
Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000).[1] Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 100(12), 4589–4614.[1] Link[1]
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard text for 13C shift rules).
-
SDBS Database. (2024). Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST). Link[1]
-
Roslund, M. U., et al. (2008).[1] Complete assignment of the 1H and 13C NMR spectra of five tetra-O-acetyl-D-glucopyranoses. Carbohydrate Research, 343(1), 101-112.[1] (Provides the baseline data for the tetra-acetate control). Link[1]
Sources
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
